Comparative Physicochemical Profile: Ester vs. Carboxylic Acid Analog
The target compound, a methyl ester, exhibits a significantly higher predicted lipophilicity compared to its direct acidic analog, 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid (CAS 478246-54-7). The ester form, being neutral, is expected to have greater membrane permeability and a different solubility profile, crucial for applications where cellular uptake or blood-brain barrier penetration is being evaluated [1]. This contrasts with the acid analog, which can exist as an ionized species under physiological conditions, potentially limiting passive diffusion . Such a difference is a primary driver for selecting the ester form in early-stage CNS-targeted drug discovery programs.
| Evidence Dimension | Predicted Lipophilicity (LogP) and Molecular Property |
|---|---|
| Target Compound Data | Predicted Boiling Point: 581.1±50.0 °C. Methyl ester, neutral species [1]. |
| Comparator Or Baseline | 4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid (CAS 478246-54-7). Carboxylic acid, ionizable . |
| Quantified Difference | Functional group difference (ester vs. acid) leads to an estimated increase in LogP of approximately 1.5–2.0 log units based on substituent contributions (class-level inference). |
| Conditions | Computational prediction and structural comparison. Context of standard LogP fragment contributions for aromatic esters vs. acids. |
Why This Matters
For procurement decisions, selecting the methyl ester over the acid is critical when higher lipophilicity and non-ionizable character are required for CNS penetration or specific synthetic transformations, avoiding the need for subsequent protection/deprotection steps.
- [1] ChemicalBook. METHYL 4-(4-BENZHYDRYLPIPERAZINO)-3-NITROBENZENECARBOXYLATE. CAS:478246-44-5. View Source
